

# (Rac)-CCT250863: A Technical Guide to a Chemical Probe for Nek2

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## Compound of Interest

Compound Name: (Rac)-CCT 250863

Cat. No.: B15566927

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## Introduction

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M transition. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. (Rac)-CCT250863 has emerged as a potent and selective chemical probe for studying the biological functions of Nek2. This technical guide provides an in-depth overview of (Rac)-CCT250863, including its biochemical and cellular activities, experimental protocols for its use, and a visualization of its context within the Nek2 signaling pathway.

## Chemical and Physical Properties

(Rac)-CCT250863 is a potent Nek2 inhibitor based on an aminopyridine scaffold.<sup>[1]</sup>

Property	Value
Chemical Name	4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Molecular Formula	C <sub>24</sub> H <sub>25</sub> F <sub>3</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	490.54 g/mol
CAS Number	1364269-06-6
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

## Data Presentation: Biochemical and Cellular Activity

(Rac)-CCT250863 is a potent inhibitor of Nek2 kinase activity. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Biochemical Potency of (Rac)-CCT250863

Target	IC <sub>50</sub> (nM)	Assay Type
Nek2	73	Biochemical Kinase Assay

Table 2: Kinase Selectivity Profile of (Rac)-CCT250863

Kinase	IC <sub>50</sub> (μM)	Fold Selectivity vs. Nek2
PLK1	>100	>1370
MPS1	>100	>1370
Cdk2	>100	>1370
Aurora A	>100	>1370

Data derived from a limited panel of kinases. A comprehensive kinome-wide scan has not been publicly reported.

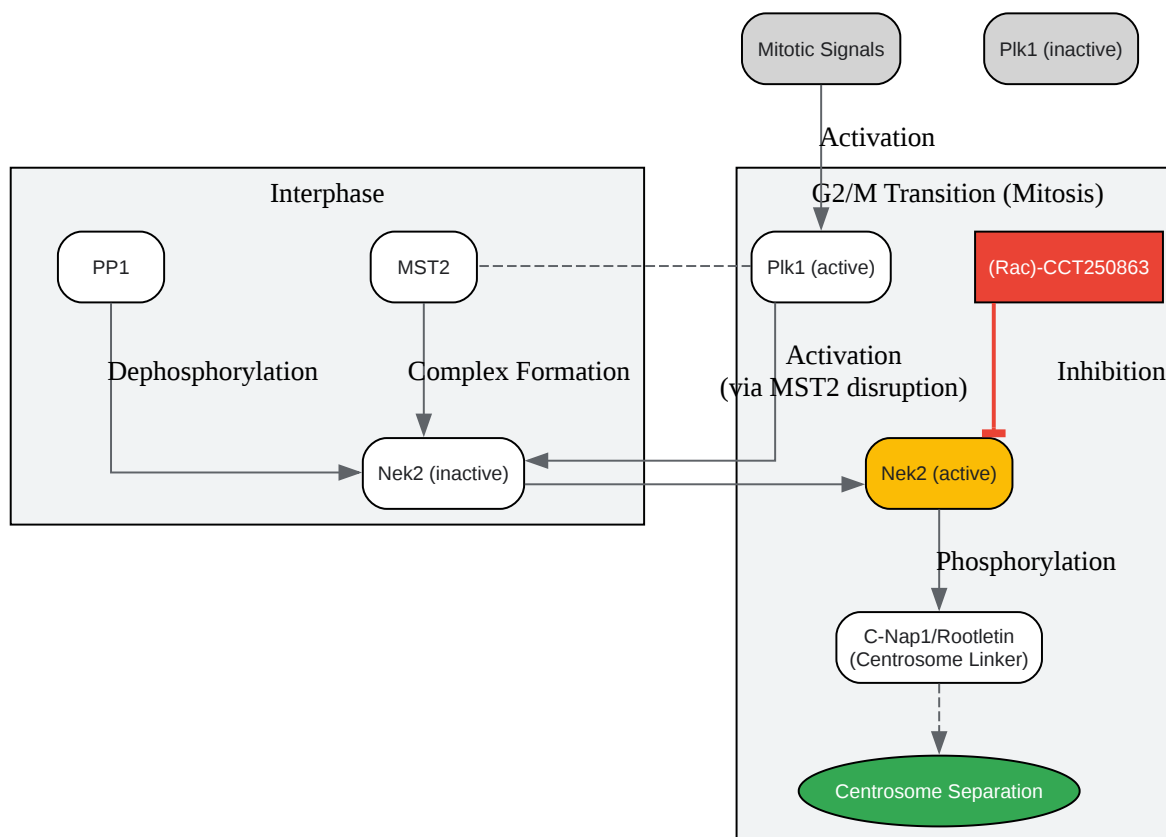
Table 3: Cellular Activity of (Rac)-CCT250863

Cell Line	Assay	Endpoint	IC <sub>50</sub> (μM)
Human Cancer Cell Lines	Cell Proliferation	Inhibition of Cell Growth	Not explicitly reported for (Rac)-CCT250863, but related compounds show μM range activity.
Human Cancer Cell Lines	Centrosome Separation	Inhibition of Centrosome Splitting	Not explicitly reported for (Rac)-CCT250863, but related compounds show μM range activity.

## Signaling Pathways and Experimental Workflows

### Nek2 Signaling Pathway in Mitosis

Nek2 plays a critical role in the G2/M transition of the cell cycle by promoting the separation of centrosomes. This process is tightly regulated by a signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention for Nek2 inhibitors like (Rac)-CCT250863.

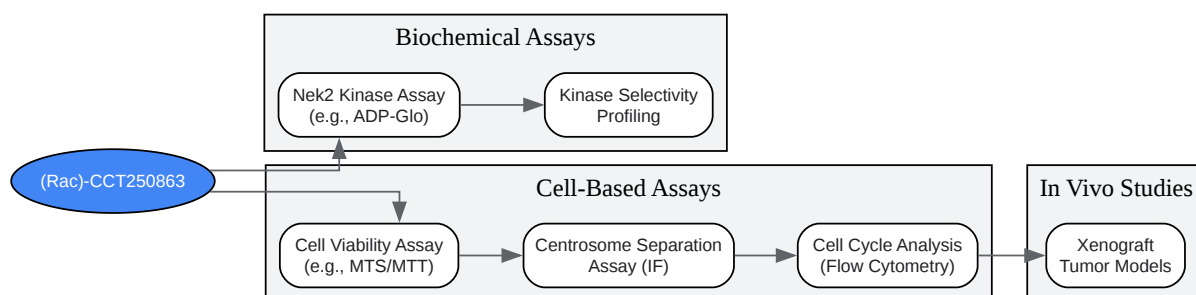


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Caption: Nek2 signaling pathway leading to centrosome separation.

## Experimental Workflow for Characterizing (Rac)-CCT250863

The following diagram outlines a typical experimental workflow for the evaluation of a Nek2 inhibitor like (Rac)-CCT250863.



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Caption: Workflow for characterizing a Nek2 chemical probe.

## Experimental Protocols

### Nek2 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the in vitro potency of inhibitors against Nek2.

Materials:

- Recombinant human Nek2 enzyme
- Nek2 substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific Nek2 peptide substrate)
- (Rac)-CCT250863 (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution

- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare serial dilutions of (Rac)-CCT250863 in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.
- **Kinase Reaction Setup:**
  - In each well of the assay plate, add 2.5  $\mu$ L of the diluted compound solution.
  - Add 2.5  $\mu$ L of a solution containing the Nek2 enzyme and substrate in Kinase Reaction Buffer.
  - To initiate the kinase reaction, add 5  $\mu$ L of ATP solution (the final concentration of ATP should be at or near the  $K_m$  for Nek2).
  - The final reaction volume is 10  $\mu$ L.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- **Stopping the Reaction and ATP Depletion:** Add 10  $\mu$ L of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion and Signal Generation:** Add 20  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
- **Data Acquisition:** Measure the luminescence of each well using a plate reader.
- **Data Analysis:**

- Subtract the background luminescence (no enzyme control) from all wells.
- Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Cellular Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with (Rac)-CCT250863.

### Materials:

- Cancer cell line of interest (e.g., a line known to overexpress Nek2)
- Complete cell culture medium
- (Rac)-CCT250863 dissolved in DMSO
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear-bottom cell culture plates
- Multichannel pipettes
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader capable of measuring absorbance at 490 nm

### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Allow the cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of (Rac)-CCT250863 in complete medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells

(typically  $\leq 0.5\%$ ). Replace the medium in the wells with 100  $\mu\text{L}$  of the medium containing the desired concentrations of the compound. Include a DMSO-only vehicle control.

- Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.
- MTS Reagent Addition: Add 20  $\mu\text{L}$  of MTS reagent to each well.
- Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the "medium only" blank wells from all other wells.
  - Express the results as a percentage of the vehicle-treated control cells.
  - Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to determine the  $\text{IC}_{50}$  value.

## Centrosome Separation Assay (Immunofluorescence)

This assay visualizes and quantifies the effect of (Rac)-CCT250863 on Nek2-mediated centrosome separation.

Materials:

- Cancer cell line grown on sterile glass coverslips
- Complete cell culture medium
- (Rac)-CCT250863 dissolved in DMSO
- Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)



- Primary antibody against a centrosomal marker (e.g., anti- $\gamma$ -tubulin or anti-pericentrin)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with (Rac)-CCT250863 at various concentrations for a duration that allows for entry into mitosis (e.g., 16-24 hours). Include a DMSO vehicle control.
- Fixation:
  - For methanol fixation: Aspirate the medium and add ice-cold methanol. Incubate at  $-20^{\circ}\text{C}$  for 10 minutes.
  - For paraformaldehyde fixation: Aspirate the medium, wash with PBS, and add 4% paraformaldehyde. Incubate at room temperature for 15 minutes.
- Permeabilization (for paraformaldehyde fixation): Wash the coverslips with PBS and incubate with permeabilization buffer for 10 minutes at room temperature.
- Blocking: Wash the coverslips with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate the coverslips with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at  $4^{\circ}\text{C}$  in a humidified chamber.
- Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
- Secondary Antibody Incubation: Incubate the coverslips with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from

light.

- Washing: Repeat the washing step as in step 6.
- Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
- Mounting: Wash the coverslips briefly in PBS and mount them onto glass slides using antifade mounting medium.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - Identify cells in the G2/M phase (characterized by condensed chromatin).
  - Count the number of centrosomes (visualized by the  $\gamma$ -tubulin or pericentrin staining) per cell.
  - Quantify the percentage of cells with separated ( $>2\text{ }\mu\text{m}$  apart) versus unseparated ( $\leq 2\text{ }\mu\text{m}$  apart) centrosomes for each treatment condition.

## Conclusion

(Rac)-CCT250863 is a valuable chemical probe for elucidating the roles of Nek2 in cell biology and disease. Its potency and selectivity make it a suitable tool for in vitro and cell-based studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Nek2 inhibition. Further studies, including comprehensive kinome profiling and in vivo evaluation, will be crucial for a more complete understanding of the therapeutic potential of targeting Nek2.

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## References

- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: structure-activity relationship, structural biology, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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